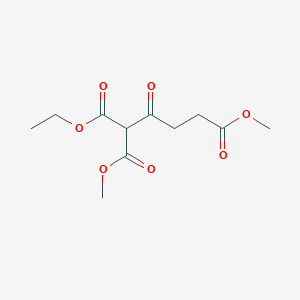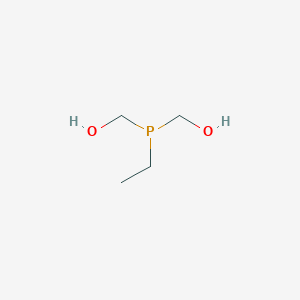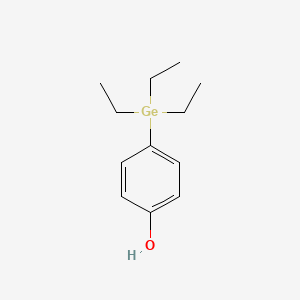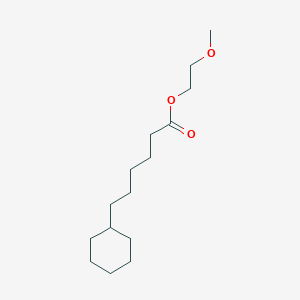
Nickel;tantalum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel-tantalum compounds are intermetallic compounds formed by the combination of nickel and tantalum. These compounds exhibit unique properties due to the combination of nickel’s excellent corrosion resistance and mechanical strength with tantalum’s high melting point and resistance to chemical attack. Nickel-tantalum compounds are used in various high-performance applications, including electronics, aerospace, and medical devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel-tantalum compounds can be synthesized through various methods, including:
High-Temperature Synthesis: This involves heating a mixture of nickel and tantalum powders at high temperatures (around 3000°C) in a vacuum or inert atmosphere to form the desired intermetallic compound.
Electrodeposition: Tantalum can be electroplated onto a nickel substrate from a molten salt bath containing tantalum fluoride salts.
Magnetron Sputtering: This technique involves the deposition of tantalum onto a nickel substrate using a plasma sputtering process.
Industrial Production Methods
In industrial settings, nickel-tantalum compounds are often produced using powder metallurgy techniques. This involves blending nickel and tantalum powders, compacting them into a desired shape, and then sintering at high temperatures to form a solid intermetallic compound .
Chemical Reactions Analysis
Nickel-tantalum compounds undergo various chemical reactions, including:
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The major products formed from these reactions are oxides, pure metals, and halides.
Scientific Research Applications
Nickel-tantalum compounds have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of nickel-tantalum compounds involves their ability to form stable intermetallic phases with unique electronic and structural properties. These compounds can enhance the mechanical strength, corrosion resistance, and thermal stability of materials. The molecular targets and pathways involved include the formation of stable oxide layers on the surface, which protect the underlying material from further oxidation and corrosion .
Comparison with Similar Compounds
Nickel-tantalum compounds can be compared with other similar intermetallic compounds, such as nickel-niobium and nickel-titanium. While all these compounds exhibit high strength and corrosion resistance, nickel-tantalum compounds are unique due to their higher melting point and superior resistance to chemical attack .
Similar Compounds
Nickel-Niobium: Used in superconducting magnets and high-strength alloys.
Nickel-Titanium: Known for its shape memory properties and used in medical devices and actuators.
Nickel-Aluminum: Used in high-temperature applications and as a catalyst in chemical reactions.
Nickel-tantalum compounds stand out due to their exceptional combination of mechanical strength, corrosion resistance, and high-temperature stability, making them suitable for a wide range of advanced applications.
Properties
CAS No. |
12503-56-9 |
|---|---|
Molecular Formula |
Ni8Ta |
Molecular Weight |
650.50 g/mol |
IUPAC Name |
nickel;tantalum |
InChI |
InChI=1S/8Ni.Ta |
InChI Key |
HVUNPHZFEHATPG-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
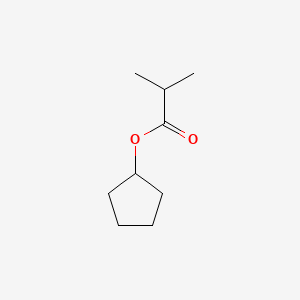
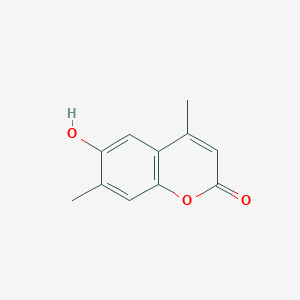
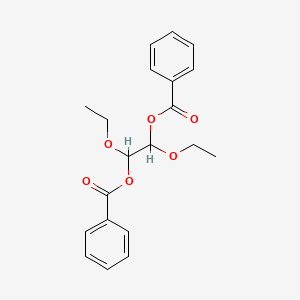

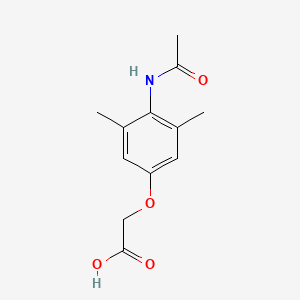
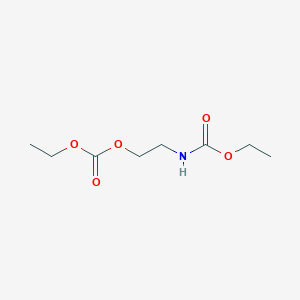
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
